(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
Overview
Description
This compound belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
In a related compound, the indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentioned that the reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .Scientific Research Applications
Antimicrobial and Anticancer Activity
The compound "(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone" and its derivatives have shown promising applications in scientific research, particularly in the fields of antimicrobial and anticancer activities. A study by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, which were evaluated for their in vitro antimicrobial and anticancer activities. Some of the synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressant and Anticonvulsant Properties
Another research avenue for this compound is its potential use as a central nervous system depressant and for its anticonvulsant properties. A study conducted by Butler, Wise, and Dewald (1984) synthesized a series of novel arylmethanones and found that these compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds also exhibited potential antipsychotic effects, which adds another layer to the compound's multifaceted potential (Butler, Wise, & Dewald, 1984).
Antimicrobial, Antioxidant, and Molecular Docking Analysis
Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. The study also included molecular docking analysis, providing a comprehensive understanding of the interactions at the molecular level. The compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria and also showed moderate antioxidant activities, indicating their potential in therapeutic applications (Golea Lynda, 2021).
Future Directions
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-6-11(15(2)14-9)12(17)16-5-3-4-10(7-13)8-16/h6,10H,3-5,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAUJZJQWGAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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